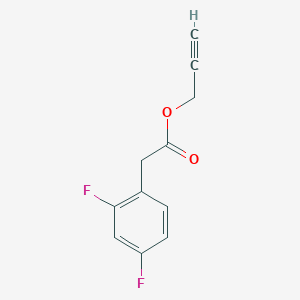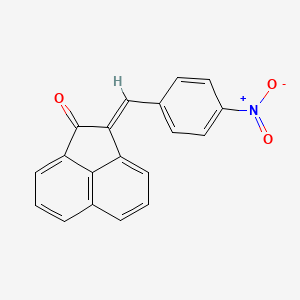
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate is an organic compound that features a prop-2-ynyl group attached to a 2-(2,4-difluorophenyl)acetate moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of the prop-2-ynyl group with the biological activity of the difluorophenyl acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 2-(2,4-difluorophenyl)acetate typically involves the reaction of 2-(2,4-difluorophenyl)acetic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature, yielding the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the prop-2-ynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted prop-2-ynyl derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of prop-2-ynyl 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The prop-2-ynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The difluorophenyl acetate moiety may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-ynyl esters: Similar compounds include other prop-2-ynyl esters, which share the prop-2-ynyl group but differ in the acyl moiety.
Difluorophenyl acetates: Compounds with the difluorophenyl acetate group but different alkyl or aryl substituents.
Uniqueness
Prop-2-ynyl 2-(2,4-difluorophenyl)acetate is unique due to the combination of the prop-2-ynyl group and the difluorophenyl acetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
prop-2-ynyl 2-(2,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c1-2-5-15-11(14)6-8-3-4-9(12)7-10(8)13/h1,3-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOBOBWFTRMOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4952221.png)
![5-(4-nitrophenyl)-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B4952226.png)
![1-[3-(3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4952230.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4952244.png)
![2-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B4952252.png)
![5-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4952260.png)
![N-[3-(2-ethylphenoxy)propyl]butan-1-amine](/img/structure/B4952268.png)
![2-[4-(4-Propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B4952271.png)
![1-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4952275.png)
![N-{6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]hexyl}-N'-phenylethanediamide](/img/structure/B4952280.png)
![4-allyl-2-methoxy-1-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4952281.png)
![[3-[(Z)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B4952303.png)
